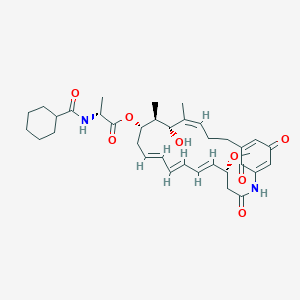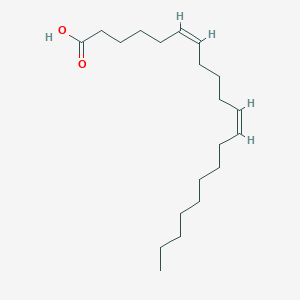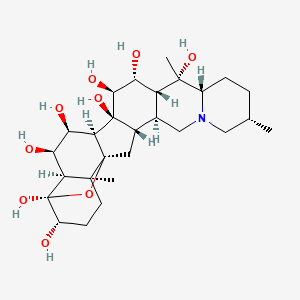
Citronellyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citronellyl-CoA is an organic molecule.
Scientific Research Applications
1. Biocatalysis and Enzymatic Activity
- Citronellyl-CoA plays a role in biocatalytic processes. The enzyme AtuD from Pseudomonas aeruginosa, with specificity for this compound, is essential for acyclic terpene utilization. This enzyme shows high affinity and activity with this compound, highlighting its significance in terpene metabolism (Förster-Fromme, Chattopadhyay, & Jendrossek, 2008).
2. Synthesis of Perfumery and Flavor Compounds
- This compound derivatives, like citronellyl acetate, are important in the synthesis of perfumery and flavor compounds. Techniques like microwave-assisted lipase catalysis are used for efficient synthesis, demonstrating the utility of this compound in industrial applications (Yadav & Borkar, 2009).
3. Production of Optically Active Terpenoids
- This compound is involved in the synthesis of optically active terpenoids such as citronellol, citronellal, and citronellic acid. These compounds have applications in various industries including pharmaceuticals, food, and cosmetics (Oda, Sugai, & Ohta, 2000).
4. Enzyme Inhibition Studies
- This compound is also a subject of study in enzyme inhibition, particularly in the context of lipase activity. Understanding its interaction with enzymes aids in the development of more efficient biocatalytic processes (Lozano et al., 2007).
5. Applications in Agriculture and Pest Control
- Citronellyl compounds, derived from this compound, have been studied for their potential as non-lethal vertebrate repellents in agriculture, highlighting an environmentally friendly application in pest control (Hile, 2004).
6. Investigation in Lipase-Catalyzed Reactions
- This compound derivatives are used in studies investigating the kinetics and mechanisms of lipase-catalyzed reactions, contributing to the advancement of green chemistry and biocatalysis (Athawale, Manjrekar, & Athawale, 2003).
properties
Molecular Formula |
C31H52N7O17P3S |
|---|---|
Molecular Weight |
919.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dimethyloct-6-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26?,30-/m1/s1 |
InChI Key |
VDDADDVBKMQECN-PBCNVRCISA-N |
Isomeric SMILES |
CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



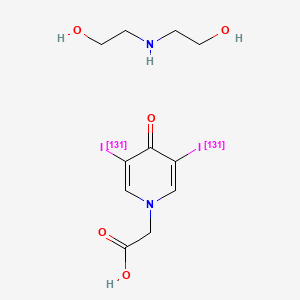

![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)
![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
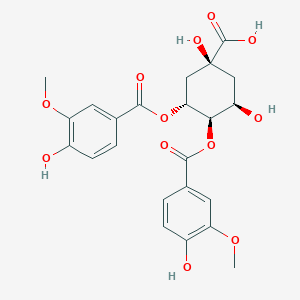
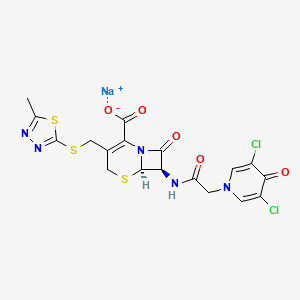
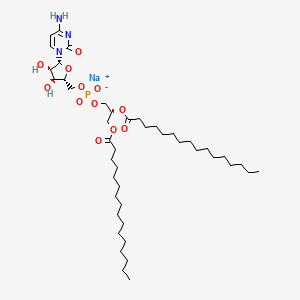


![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)
